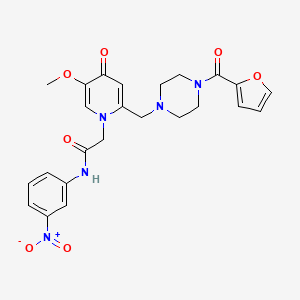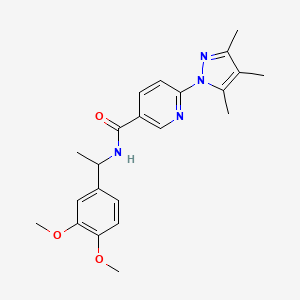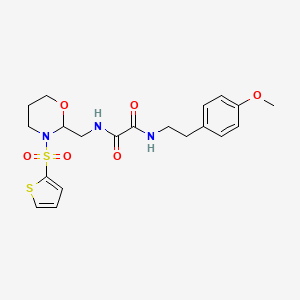
(1S)-1-(4-Methoxycyclohexyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Methoxycyclohexyl)ethanamine, also known as 4-MeO-PCAH, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been used in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of (1S)-1-(4-Methoxycyclohexyl)ethanamine is not fully understood, but it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
(1S)-1-(4-Methoxycyclohexyl)ethanamine has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and reward. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. These effects may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1S)-1-(4-Methoxycyclohexyl)ethanamine in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. However, one limitation is that it is a psychoactive substance, which requires careful handling and storage to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the study of (1S)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for substance abuse disorders. More research is needed to understand its mechanism of action and to determine its potential as a therapeutic agent. Additionally, studies are needed to determine the long-term effects of (1S)-1-(4-Methoxycyclohexyl)ethanamine on the brain and body.
Métodos De Síntesis
The synthesis of (1S)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 4-methoxycyclohexanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis method of (1S)-1-(4-Methoxycyclohexyl)ethanamine has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
(1S)-1-(4-Methoxycyclohexyl)ethanamine has been used in scientific research to study its potential therapeutic effects. It has been found to have antidepressant and anxiolytic properties, making it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a treatment for substance abuse disorders, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
(1S)-1-(4-methoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-UEJVZZJDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)



![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)

